Chloro(dimethylamino)methylsilyl

Description

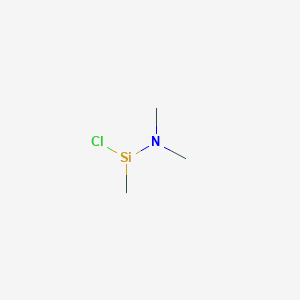

Chloro(dimethylamino)methylsilyl is an organosilicon compound characterized by a silicon atom bonded to a dimethylamino group (-N(CH₃)₂), a methyl group (-CH₃), and a chlorine atom. The dimethylamino group imparts nucleophilicity and coordination capacity, making it valuable in catalysis, polymer chemistry, and pharmaceutical synthesis .

Properties

CAS No. |

26939-73-1 |

|---|---|

Molecular Formula |

C3H9ClNSi |

Molecular Weight |

122.65 g/mol |

InChI |

InChI=1S/C3H9ClNSi/c1-5(2)6(3)4/h1-3H3 |

InChI Key |

FEPLLNCIUACIHL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)[Si](C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylchloro(dimethylamino)silane can be synthesized through the reaction of dimethylamine with methylchlorosilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

(CH3)2NH+CH3SiCl3→CH3SiCl(N(CH3)2)+HCl

Industrial Production Methods

In industrial settings, the production of methylchloro(dimethylamino)silane involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process is carefully monitored to maintain the appropriate temperature and pressure, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

Methylchloro(dimethylamino)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alcohols or amines, leading to the formation of different organosilicon compounds.

Hydrolysis: In the presence of water, methylchloro(dimethylamino)silane hydrolyzes to form silanols and hydrochloric acid.

Condensation Reactions: The compound can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.

Water: Hydrolysis reactions typically involve water or aqueous solutions.

Catalysts: Certain reactions may require catalysts to proceed efficiently, such as acid or base catalysts in hydrolysis and condensation reactions.

Major Products Formed

Siloxanes: Formed through condensation reactions.

Silanols: Produced via hydrolysis.

Various Organosilicon Compounds: Resulting from substitution reactions.

Scientific Research Applications

Methylchloro(dimethylamino)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and in the preparation of silicon-based materials.

Biology: Employed in the modification of surfaces for biological assays and in the development of biocompatible materials.

Medicine: Investigated for its potential use in drug delivery systems and in the synthesis of medical-grade silicones.

Industry: Utilized in the production of silicone polymers, coatings, and adhesives due to its ability to form strong siloxane bonds.

Mechanism of Action

The mechanism by which methylchloro(dimethylamino)silane exerts its effects involves the reactivity of the silicon-chlorine and silicon-nitrogen bonds. These bonds can undergo various chemical transformations, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of siloxane bonds in polymerization processes.

Comparison with Similar Compounds

Chloro(chloromethyl)dimethylsilane (CMDMCS)

- Molecular Formula : C₃H₈Cl₂Si

- Molecular Weight : 143.09 g/mol

- Boiling Point : 149°C

- Density : 1.086 g/cm³

- Applications : Used as a silylating agent in gas chromatography (GC-ECD) for derivatizing pesticides and pharmaceuticals .

- Key Differences: Lacks the dimethylamino group, making it less nucleophilic but more hydrolytically reactive due to dual chlorine substituents.

Chloro(dimethyl)thexylsilane

- Molecular Formula : C₈H₁₉ClSi

- Molecular Weight : 178.78 g/mol

- Structure: Features a bulky thexyl group (2,3-dimethylbutan-2-yl) instead of dimethylamino.

- Applications : Employed in sterically hindered reactions, such as protecting alcohols in organic synthesis .

- Key Differences : Bulkier substituents reduce reactivity but enhance stability in harsh conditions.

Chloro(methyl)diphenylsilane

Chloromethyl-Diethoxy-Methylsilane

Nucleophilicity

Hydrolysis Sensitivity

- Chloro(dimethylamino)methylsilyl: Likely hydrolyzes rapidly due to the chlorine atom, forming silanols. The dimethylamino group may stabilize intermediates via intramolecular coordination.

- Comparison :

Data Table: Comparative Properties of Key Silanes

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.